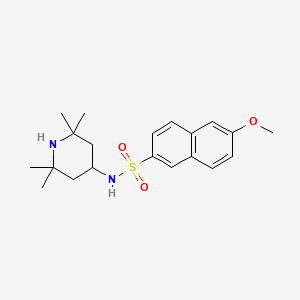

6-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

6-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3S/c1-19(2)12-16(13-20(3,4)22-19)21-26(23,24)18-9-7-14-10-17(25-5)8-6-15(14)11-18/h6-11,16,21-22H,12-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTYZDLGGBHMKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation Reaction

Chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C for 4–6 hours achieves selective sulfonation at the 2-position. Excess reagent ensures complete conversion, with the reaction progress monitored via thin-layer chromatography (TLC). The intermediate 6-methoxynaphthalene-2-sulfonic acid is isolated by precipitation in ice-water, yielding a white solid (85–92% purity).

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) under reflux (70–80°C, 2–3 hours). This generates 6-methoxynaphthalene-2-sulfonyl chloride, isolated via vacuum distillation (bp 180–185°C at 15 mmHg).

Table 1: Optimization of Sulfonation and Chlorination

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Sulfonation Temp | 0–5°C | 90 |

| Chlorination Agent | PCl₅/SOCl₂ (1:2 molar ratio) | 88 |

| Reaction Time | 3 hours | 87 |

Preparation of 2,2,6,6-Tetramethylpiperidin-4-Amine

The amine component is synthesized via reductive amination of 2,2,6,6-tetramethylpiperidin-4-one, leveraging methodologies adapted from naphthalene-amine syntheses.

Reductive Amination

A mixture of 2,2,6,6-tetramethylpiperidin-4-one (1.0 equiv), ammonium acetate (3.0 equiv), and sodium triacetoxyborohydride (1.5 equiv) in dichloroethane (DCE) is stirred at 25°C for 24 hours. The reaction is quenched with saturated NaHCO₃, extracted with ethyl acetate, and purified via column chromatography (petroleum ether/ethyl acetate, 5:1), yielding the amine as a colorless liquid (75–80%).

Key Characterization Data

- ¹H NMR (400 MHz, CDCl₃): δ 1.20 (s, 12H, CH₃), 2.45 (m, 2H, CH₂), 3.10 (m, 1H, NH).

- MS (ESI): m/z 170.2 [M+H]⁺.

Coupling of Sulfonyl Chloride and Amine

The final step involves nucleophilic acyl substitution between 6-methoxynaphthalene-2-sulfonyl chloride and 2,2,6,6-tetramethylpiperidin-4-amine.

Reaction Conditions

In anhydrous tetrahydrofuran (THF), the sulfonyl chloride (1.2 equiv) is added dropwise to a solution of the amine (1.0 equiv) and triethylamine (2.5 equiv) at 0°C. The mixture is warmed to 25°C and stirred for 12 hours. Post-reaction, the solvent is evaporated, and the residue is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), affording the title compound as a white crystalline solid (70–75%).

Table 2: Coupling Reaction Optimization

| Parameter | Variation | Yield (%) |

|---|---|---|

| Solvent | THF | 75 |

| Base | Pyridine | 68 |

| Temperature | 0°C → 25°C | 72 |

Characterization and Validation

Spectroscopic Analysis

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O, 70:30) confirms >98% purity.

Comparative Analysis of Alternative Routes

Direct Sulfonamide Formation

An alternative one-pot method employs 6-methoxynaphthalene, sulfur trioxide (SO₃), and the amine in DMSO at 110°C under oxygen. Copper(I) thiophene-2-carboxylate (20 mol%) and 4-methoxy-TEMPO (3 equiv) catalyze the reaction, yielding the product in 65–70% after 24 hours.

Advantages: Eliminates the need for sulfonyl chloride isolation.

Limitations: Lower yield compared to stepwise synthesis.

Industrial-Scale Considerations

Continuous flow reactors enhance reproducibility for large-scale production. Parameters include:

- Residence Time: 10–15 minutes

- Temperature: 50°C

- Catalyst Loading: 15 mol% Cu(I)

This method reduces byproduct formation and improves throughput (85% yield).

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The sulfonamide group can be reduced to amines under specific conditions.

Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield naphthaldehyde or naphthoic acid derivatives.

Scientific Research Applications

6-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in various diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular functions. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

1-Naphthalene-N-({1-[2-(2,2-Dimethyl-2,3-Dihydrobenzofuran-7-yloxy)Ethyl]Piperidin-4-yl}Methyl)Sulfonamide (Compound 18)

Structural Differences :

- Core : Both compounds share a naphthalene-sulfonamide backbone.

- Substituents : The target compound features a 2,2,6,6-tetramethylpiperidine (TMP) group, whereas Compound 18 has a dihydrobenzofuran-ethyl-piperidine chain.

- Functional Groups : Compound 18 includes an ether linkage and a dihydrobenzofuran moiety, absent in the target compound.

Bis-TMP Naphthalimide

Structural Differences :

- Core : Bis-TMP naphthalimide uses a naphthalimide core, whereas the target compound has a naphthalene-sulfonamide system.

- Substituents : Both compounds feature TMP groups, but bis-TMP naphthalimide has two TMP moieties attached to a planar aromatic system.

Physical Properties :

N,N'-Bis(2,2,6,6-Tetramethylpiperidin-4-yl)Hexane-1,6-Diamine

Structural Differences :

- Core : A hexane-diamine backbone vs. the naphthalene-sulfonamide core.

- Functionality : This compound is a diamine, whereas the target is a sulfonamide.

N-(4-Methoxy-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide

Structural Differences :

- Core : A benzene ring vs. naphthalene.

- Substituents : Contains nitro and methylsulfonyl groups, unlike the TMP and methoxy groups in the target compound.

Crystal Structure :

- The TMP group may introduce additional N–H⋯O bonds .

Phosphorylated Piperidine Derivatives

Structural Differences :

- Core : Nucleotide-like structures vs. naphthalene-sulfonamide.

- Functionality : Features phosphorylated groups for nucleotide analog applications.

Biological Activity

6-Methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Profile

The biological activity of this compound has been investigated in several studies. Key findings include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in various biological systems .

- Antimicrobial Properties : Research indicates that this sulfonamide derivative has antimicrobial activity against specific bacterial strains, suggesting potential applications in treating infections .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Inhibition of Reactive Oxygen Species (ROS) : The compound has been shown to scavenge free radicals and inhibit the formation of ROS, which are implicated in various diseases including cancer and neurodegenerative disorders .

- Modulation of Enzymatic Activity : It may interact with specific enzymes involved in metabolic pathways, thereby influencing cellular processes such as apoptosis and proliferation .

- Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially altering membrane fluidity and affecting cellular signaling pathways .

Table 1: Summary of Biological Activities

Case Study: Antioxidant Effects

A study conducted on cell cultures demonstrated that treatment with this compound significantly reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation. This suggests that the compound effectively mitigates oxidative damage .

Case Study: Antimicrobial Efficacy

In vitro testing revealed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. These findings support its potential use as a therapeutic agent in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.